molecular formula C28H22ClN5O2 B388610 5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B388610
M. Wt: 496g/mol
InChI Key: NJVTXSVPEUEKGI-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and various functional groups such as amino, cyano, and chlorobenzyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H22ClN5O2

Molecular Weight

496g/mol

IUPAC Name

5-amino-3-[(Z)-2-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C28H22ClN5O2/c1-2-35-26-15-20(10-13-25(26)36-18-19-8-11-22(29)12-9-19)14-21(16-30)27-24(17-31)28(32)34(33-27)23-6-4-3-5-7-23/h3-15H,2,18,32H2,1H3/b21-14+

InChI Key

NJVTXSVPEUEKGI-KGENOOAVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl

SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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